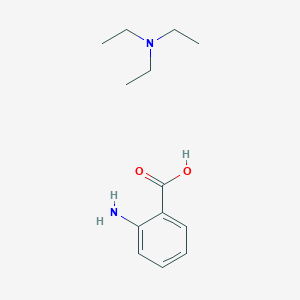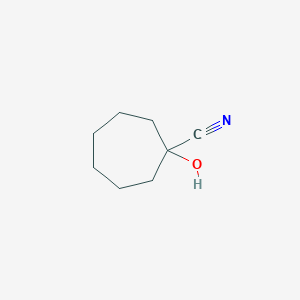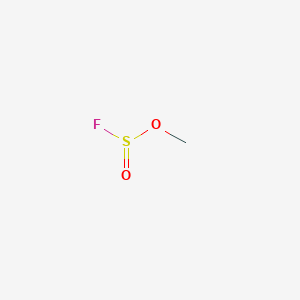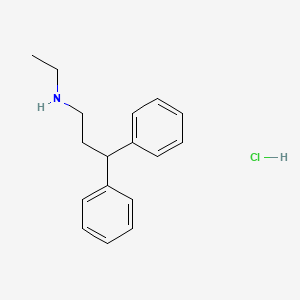![molecular formula C7H8N2O3 B14708523 (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-2,7-diazaspiro[44]nonane-1,3,8-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Wissenschaftliche Forschungsanwendungen
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial activity.
Medicine: Explored for its potential use in drug development, especially for its antiproliferative and cytotoxic properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Similar spirocyclic structure but with different functional groups.
1,6-Dioxaspiro[4.4]nonane: Contains oxygen atoms in the spirocyclic core.
Spiro[5.5]undecane derivatives: Larger spirocyclic compounds with different ring sizes and functional groups
Uniqueness
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione |
InChI |
InChI=1S/C7H8N2O3/c10-4-1-7(3-8-4)2-5(11)9-6(7)12/h1-3H2,(H,8,10)(H,9,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
KFFWEXIQYHBZTF-ZETCQYMHSA-N |
Isomerische SMILES |
C1C(=O)NC[C@@]12CC(=O)NC2=O |
Kanonische SMILES |
C1C(=O)NCC12CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


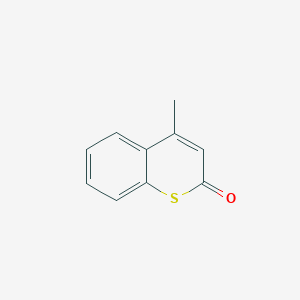
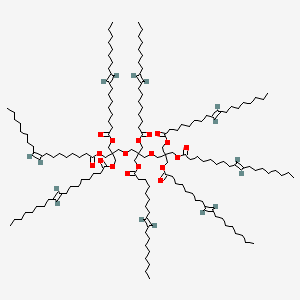
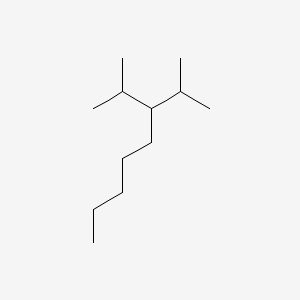

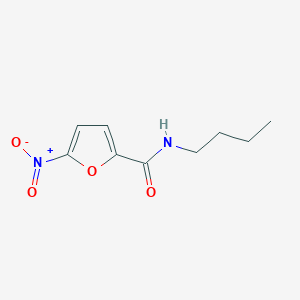
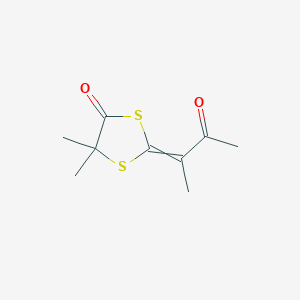
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
